molecular formula C13H18O2 B2373428 (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1568237-40-0

(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2373428
CAS No.: 1568237-40-0
M. Wt: 206.285
InChI Key: HLTQZBOYDYKIRP-ZDUSSCGKSA-N
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Description

(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral tertiary alcohol featuring a tetrahydronaphthalene backbone with a propan-2-yloxy substituent at position 7 and a hydroxyl group at position 1. The (1S)-configuration confers stereochemical specificity, which is critical for its interactions in biological or catalytic systems. The propan-2-yloxy group likely enhances lipophilicity compared to non-oxygenated substituents, influencing solubility and bioavailability. The compound’s molecular formula is inferred as C₁₃H₁₈O₂ (molecular weight: ~206.28 g/mol), differing from non-oxygenated analogs like (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (C₁₃H₁₈O, MW 190.28 g/mol) .

Properties

IUPAC Name

(1S)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTQZBOYDYKIRP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC2=C(CCC[C@@H]2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-tetralone and isopropanol.

    Reaction Conditions: The key step involves the alkylation of 1-tetralone with isopropanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance the efficiency and yield of the reaction.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) to introduce different alkoxy groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C catalyst, lithium aluminum hydride (LiAlH₄).

    Substitution: NaOMe or NaOEt in anhydrous ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkoxy-substituted derivatives.

Scientific Research Applications

(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Position 7 Substituents
  • (1R)-7-(Propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1423040-59-8):
    • Lacks the oxygen atom in the propan-2-yl substituent, reducing polarity (MW 190.28 vs. ~206.28).
    • Available commercially at 95% purity (priced at $383/100 mg) but lacks detailed pharmacological data .
  • No bioactivity data provided .
  • 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol (CAS 1155165-43-7): Amino-propanol substituent introduces hydrogen-bonding capacity, altering solubility (MW 205.30 vs. ~206.28) .
Position 5/6 Substituents
  • (1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1413606-05-9): Bromine at position 5 increases molecular weight (227.1 g/mol) and may confer electrophilic reactivity. Discontinued commercially but noted for lab use .

Stereochemical Variants

  • (1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 123932-45-6):
    • Exhibits anti-inflammatory (0.15–0.18 activity index) and antimicrobial properties (0.12–0.17 activity index) in Cryptomeria japonica extracts. The (1S,4S)-stereochemistry likely enhances target binding compared to its (1R,4S)-isomer .
  • 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol :
    • Tertiary alcohol structure enables enantioselective acylation with Candida antarctica lipase A (CAL-A), achieving high selectivity (E > 90%) but low conversion .

Functional Group Modifications

  • Tertiary Alcohols in Biocatalysis :
    • Enzymatic resolution of tertiary alcohols (e.g., 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol) highlights challenges in acylation efficiency, suggesting similar limitations for the target compound .

Comparative Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Bioactivity/Applications Commercial Availability (Price)
(1S)-7-Propan-2-yloxy-...-1-ol (Target) N/A C₁₃H₁₈O₂ ~206.28 7-OPr, 1-OH Inferred catalytic/biological roles Not commercially available
(1R)-7-(Propan-2-yl)-...-1-ol 1423040-59-8 C₁₃H₁₈O 190.28 7-Pr, 1-OH Research chemical $383/100 mg (95% purity)
(1S,4S)-4-Isopropyl-1,6-dimethyl-...-1-ol 123932-45-6 C₁₃H₂₀O 193.46 4-iPr, 6-Me, 1-OH Anti-inflammatory, antimicrobial Not specified
(1S)-5-Bromo-...-1-ol 1413606-05-9 C₁₀H₁₁BrO 227.1 5-Br, 1-OH Lab use Discontinued

Table 2: Bioactivity and Catalytic Performance

Compound Class Example Compound Key Findings Reference
Oxygenated tertiary alcohols (1S,4S)-4-Isopropyl-...-1-ol Anti-inflammatory index: 0.15–0.18; Antimicrobial index: 0.12–0.17
Non-oxygenated tertiary alcohols 1-Methyl-...-1-ol High enantioselectivity (E > 90%) but low conversion in CAL-A catalysis

Biological Activity

(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol is a compound belonging to the class of tetrahydronaphthalene derivatives. Its structural features suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 1423040-88-3

The biological activity of this compound is hypothesized to be linked to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound may exhibit properties similar to other tetrahydronaphthalene derivatives that act as antidepressants or anxiolytics.

Antidepressant Activity

Research indicates that compounds structurally related to this compound have shown efficacy in treating major depressive disorder (MDD). For instance:

  • Mianserin , a tetracyclic antidepressant, works by antagonizing serotonin and norepinephrine receptors and has been compared to other antidepressants in clinical settings .

Analgesic Properties

Preliminary studies suggest that similar compounds may possess analgesic effects. The modulation of pain pathways through the inhibition of certain receptors could be a mechanism worth exploring in future studies.

Study 1: Antidepressant Efficacy

A study conducted on structurally similar tetrahydronaphthalene derivatives demonstrated significant antidepressant-like effects in animal models. These effects were attributed to increased serotonin and norepinephrine levels in the brain .

Study 2: Neuropharmacological Effects

Another investigation highlighted the neuropharmacological profile of tetrahydronaphthalene derivatives, noting their potential as anxiolytic agents. The study reported reductions in anxiety-like behavior in rodent models when administered these compounds .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundPotential AntidepressantSerotonin/Norepinephrine Reuptake Inhibition
MianserinAntidepressantSerotonin/Norepinephrine Receptor Antagonism
Tetrahydronaphthalene DerivativesAnxiolyticModulation of GABAergic Transmission

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